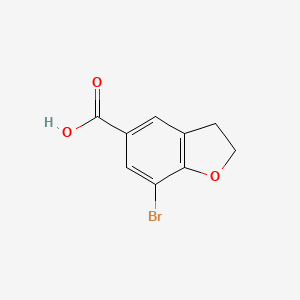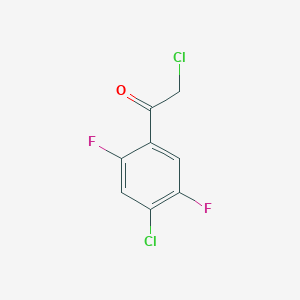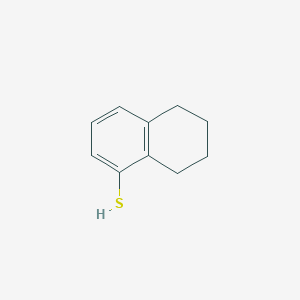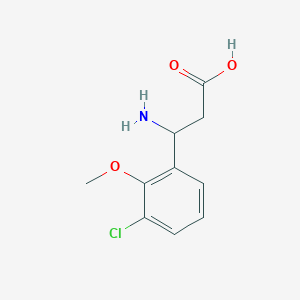
5-Methoxypyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxypyridine-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a pyridine ring. The methoxy group at the 5-position of the pyridine ring adds to the compound’s unique chemical properties. Sulfonamides have been widely studied for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyridine-2-sulfonamide typically involves the introduction of a sulfonamide group to a methoxypyridine precursor. One common method is the reaction of 5-methoxypyridine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxypyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 5-hydroxypyridine-2-sulfonamide.
Reduction: Formation of 5-methoxypyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other sulfonamide derivatives.
Mécanisme D'action
The mechanism of action of 5-Methoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a PI3K/mTOR dual inhibitor, it binds to the active sites of these enzymes, thereby blocking their activity. This inhibition leads to the disruption of downstream signaling pathways that are crucial for cell proliferation and survival . The compound’s ability to induce cell cycle arrest and apoptosis is attributed to its effect on the phosphorylation levels of key proteins involved in these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Hydroxypyridine-2-sulfonamide
- 5-Methoxypyridine-2-amine
- 5-Chloropyridine-2-sulfonamide
Uniqueness
5-Methoxypyridine-2-sulfonamide stands out due to its unique combination of a methoxy group and a sulfonamide group on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its dual inhibitory action on PI3K and mTOR pathways is particularly noteworthy, as it enhances its potential as an anti-cancer agent .
Propriétés
Formule moléculaire |
C6H8N2O3S |
|---|---|
Poids moléculaire |
188.21 g/mol |
Nom IUPAC |
5-methoxypyridine-2-sulfonamide |
InChI |
InChI=1S/C6H8N2O3S/c1-11-5-2-3-6(8-4-5)12(7,9)10/h2-4H,1H3,(H2,7,9,10) |
Clé InChI |
XTSHHQPPWNQYOW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C(C=C1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13596539.png)


